molecular formula C15H14Cl2N4O B2951996 N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 1905819-47-7

N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2951996
CAS No.: 1905819-47-7
M. Wt: 337.2
InChI Key: JGWIYZKAVWYNFX-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a small molecule compound of significant interest in medicinal chemistry and pre-clinical research, particularly in the development of targeted protein kinase inhibitors. Its molecular structure, which integrates a dichlorophenyl group with a pyrrolidinyl-substituted pyrimidine carboxamide scaffold, is characteristic of inhibitors designed to interact with the ATP-binding sites of various kinases . This scaffold is recognized for its potential in structure-activity relationship (SAR) studies, where researchers systematically modify its substituents to optimize binding affinity, selectivity, and physicochemical properties . The dichlorophenyl moiety is often associated with engaging in hydrophobic interactions within enzyme active sites, a feature observed in potent and selective kinase inhibitors . Similarly, the pyrrolidin-1-yl group linked to the pyrimidine ring is a common pharmacophore that can contribute to hinge-binding interactions in kinase domains, as demonstrated in studies of related compounds showing activity in the low nanomolar range . Research into analogs of this chemotype has indicated potential value in several therapeutic areas, including neuroscience . The compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the product's Certificate of Analysis for specific lot data regarding identity and purity.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O/c16-10-4-3-5-11(14(10)17)20-15(22)12-8-13(19-9-18-12)21-6-1-2-7-21/h3-5,8-9H,1-2,6-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWIYZKAVWYNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and antimicrobial activities, supported by various research findings and data tables.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 2,3-dichlorophenyl group and a pyrrolidine moiety. Its molecular formula is C13H13Cl2N3OC_{13}H_{13}Cl_2N_3O, and it exhibits properties typical of heterocyclic compounds, which are often associated with diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including our compound of interest. A notable study demonstrated that modifications to the pyrimidine structure can enhance cytotoxic effects against various cancer cell lines.

Case Study: A549 Lung Cancer Cells
In vitro studies using A549 human pulmonary adenocarcinoma cells showed that the compound significantly reduced cell viability. The following table summarizes the observed effects:

CompoundConcentration (µM)Viability (%)Reference
Control (Cisplatin)10063.4
This compound10021.2

The results indicated a substantial reduction in cell viability, suggesting that the compound may act through mechanisms such as apoptosis or cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that the presence of the dichlorophenyl group enhances its potency.

Case Study: Antimicrobial Assays
A comparative analysis of various derivatives showed that those with similar structural features exhibited varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target BacteriaReference
This compound3.125S. aureus
Control (Ciprofloxacin)2.0S. aureus

These findings suggest that this compound could serve as a lead for developing new antibacterial agents.

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies indicate that it may inhibit specific enzymes involved in cell proliferation and bacterial survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

  • Imidazo[1,2-b]pyridazine Core (): The compound N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide replaces the pyrimidine core with an imidazo[1,2-b]pyridazine system. The fluorophenyl and methoxyphenyl substituents may improve metabolic stability compared to dichlorophenyl groups due to reduced susceptibility to oxidative metabolism .
  • Thieno[2,3-d]pyrimidine Core (): The compound N-(2-(dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide features a sulfur-containing thienopyrimidine core. The sulfur atom introduces electronic effects that could modulate charge distribution and binding kinetics. The dimethylaminoethyl group enhances water solubility, while the tetrahydro-2H-pyran-4-yloxy substituent provides steric bulk to resist enzymatic degradation .

Substituent Analysis

Compound Core Structure Key Substituents Hypothetical Impact
Target Compound Pyrimidine 2,3-Dichlorophenyl, pyrrolidin-1-yl High lipophilicity; potential for halogen bonding and conformational flexibility
Imidazo[1,2-b]pyridazine Analog Imidazo[1,2-b]pyridazine 3-Fluoro-4-methoxyphenyl, (R)-2-(3-fluorophenyl)pyrrolidin-1-yl Enhanced metabolic stability; chiral center for stereoselective binding
Thienopyrimidine Analog Thieno[2,3-d]pyrimidine 2-(Dimethylamino)ethyl, tetrahydro-2H-pyran-4-yloxy, 4-fluoro-2-substituted phenyl Improved solubility; steric protection against metabolic clearance

Hypothetical Pharmacological Implications

  • Target Compound : The dichlorophenyl group may favor CNS penetration, while the pyrrolidinyl group could reduce hERG channel binding risks compared to more basic amines.
  • Imidazo[1,2-b]pyridazine Analog : The fluorine atoms may prolong half-life by blocking metabolic hot spots, and the methoxy group could enhance solubility via hydrogen bonding .
  • Thienopyrimidine Analog: The dimethylaminoethyl group likely improves oral bioavailability, and the pyran-4-yloxy moiety may increase plasma protein binding .

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